molecular formula C19H29N3O4S B2549514 N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide CAS No. 1428364-05-9

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2549514
CAS No.: 1428364-05-9
M. Wt: 395.52
InChI Key: DXWABJGUZLDLOJ-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-methoxyphenyl ethylamine, pyrrolidine, and piperidine-4-carboxylic acid. The synthesis may involve:

    Formation of the amide bond: This can be achieved by reacting 4-methoxyphenyl ethylamine with piperidine-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxyphenyl group and the pyrrolidin-1-ylsulfonyl moiety. These features may confer unique pharmacological properties and make it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-15(16-5-7-18(26-2)8-6-16)20-19(23)17-9-13-22(14-10-17)27(24,25)21-11-3-4-12-21/h5-8,15,17H,3-4,9-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWABJGUZLDLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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